molecular formula C26H44O4 B1586917 Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate CAS No. 31994-60-2

Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate

Cat. No. B1586917
Key on ui cas rn: 31994-60-2
M. Wt: 420.6 g/mol
InChI Key: USQBFMHVASTQGU-UHFFFAOYSA-N
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Patent
US04120723

Procedure details

116 g of tert-butylhydroquinone, 234 g of ethyl α-bromotetradecanoate and 170 g of potassium carbonate were mixed in 1.6 liters of acetone and reacted for 48 hours under refluxing and stirring. After the reaction, the acetone was distilled off and the residue was dissolved in one liter of ethyl acetate. The organic solvent layer was washed with water, dried with sodium sulfate and concentrated. The residue was recrystallized from 250 ml of n-hexane to obtain 110 g of a white solid. The melting point was 45° to 48° C.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
234 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:6]=1[OH:7])([CH3:4])([CH3:3])[CH3:2].Br[CH:14]([CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[C:15]([O:17][CH2:18][CH3:19])=[O:16].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[OH:7][C:6]1[CH:8]=[CH:9][C:10]([O:12][CH:14]([CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:11][C:5]=1[C:1]([CH3:4])([CH3:2])[CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(O)C=CC(=C1)O
Name
Quantity
234 g
Type
reactant
Smiles
BrC(C(=O)OCC)CCCCCCCCCCCC
Name
Quantity
170 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.6 L
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
the acetone was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in one liter of ethyl acetate
WASH
Type
WASH
Details
The organic solvent layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from 250 ml of n-hexane

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(OC(C(=O)OCC)CCCCCCCCCCCC)C=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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